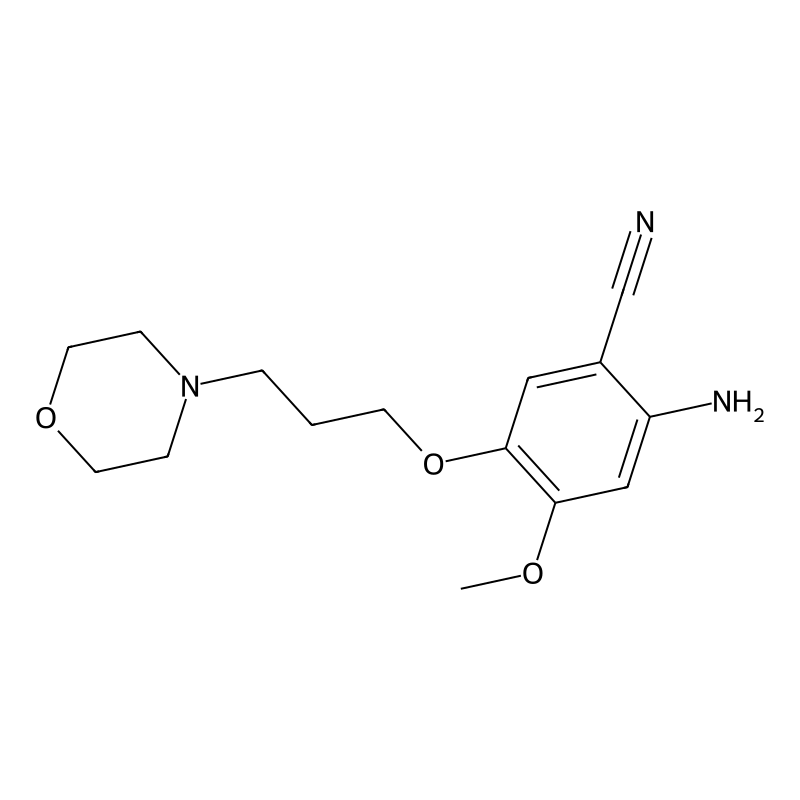2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Cancer Research
Scientific Field: Oncology, specifically cancer imaging.
Summary of the Application: This compound is used in the preparation of carbon-11 iressa, a Positron Emission Tomography (PET) cancer imaging agent for the epidermal growth factor receptor tyrosine kinase.
Results or Outcomes: The outcome of this application is the production of a PET imaging agent that can be used to visualize and study certain types of cancer.
Potential Use in Drug Synthesis
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: This compound may be used in the synthesis of certain drugs
Results or Outcomes: The outcome of this application would be the production of pharmaceuticals. .
Potential Use in Antitumor Research
Scientific Field: Oncology
Summary of the Application: There is some evidence that compounds similar to “2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” may have antitumor abilities.
Results or Outcomes: The results of these tests would provide valuable information about the potential antitumor abilities of these compounds.
Use in Chemical Synthesis
Scientific Field: Organic Chemistry
Summary of the Application: This compound could potentially be used in various chemical synthesis processes
Results or Outcomes: The outcome of this application would be the production of various organic compounds. .
Potential Use in Gefitinib Synthesis
Summary of the Application: There is some evidence that compounds similar to “2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” may be used in the synthesis of Gefitinib, a drug used for certain breast, lung and other cancers
Results or Outcomes: The results of these tests would provide valuable information about the potential use of these compounds in drug synthesis
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is a chemical compound with the molecular formula C₁₅H₂₁N₃O₃. It features a benzene ring substituted with an amino group, a methoxy group, and a propoxy chain that includes a morpholine moiety. This compound is notable for its role in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structure allows for interactions with various biological targets, making it of interest in drug design.
The chemical behavior of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile can be characterized by several types of reactions:
- Nitration: The introduction of nitro groups onto the benzene ring can occur under specific conditions.
- Reduction: The compound can undergo reduction reactions to modify functional groups.
- Amination: It can participate in amination reactions, which are crucial for synthesizing derivatives.
- Alkylation: The morpholine component can be alkylated to create various derivatives.
These reactions are typically facilitated by reagents such as sodium dithionite or other reducing agents, as seen in synthetic pathways related to its derivatives .
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile exhibits significant biological activity, particularly as an inhibitor of certain kinases. Its structure allows it to interact with targets involved in cancer proliferation and other diseases. The compound has been studied for its potential therapeutic effects, including:
- Antitumor Activity: It has shown promise in inhibiting tumor growth in various models.
- Kinase Inhibition: Similar to its analogs, it may inhibit epidermal growth factor receptor (EGFR) pathways, which are critical in cancer biology .
The synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile typically involves several steps:
- Starting Material Preparation: The synthesis begins with a substituted benzene derivative.
- Alkylation: The morpholine moiety is introduced through alkylation processes.
- Nitration and Reduction: Subsequent nitration followed by reduction steps modifies the compound to achieve the desired structure.
- Final Purification: The final product is purified through crystallization or chromatography methods.
This multi-step synthetic route allows for the precise construction of the compound while ensuring high yields and purity .
The applications of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile extend primarily into medicinal chemistry and pharmacology. Key applications include:
- Drug Development: It serves as a precursor or lead compound in developing new anticancer drugs.
- Research Chemical: Used in laboratories for studying biological pathways and drug interactions.
- Pharmaceutical Formulations: Its derivatives may be included in formulations targeting specific diseases.
Interaction studies involving 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile focus on its binding affinity to various biological targets. These studies often utilize:
- Molecular Docking: To predict how the compound interacts with proteins and enzymes.
- In Vitro Assays: To evaluate its effectiveness against cancer cell lines and other biological models.
- Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion properties to understand its behavior in biological systems.
These studies are crucial for determining the therapeutic potential and safety profile of the compound .
Several compounds share structural similarities with 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Gefitinib | Similar benzene structure; EGFR inhibitor | Specifically targets EGFR with high selectivity |
| Erlotinib | Contains an aniline group; also an EGFR inhibitor | Different substituents affecting bioavailability |
| Lapatinib | Contains a dichloro group; dual HER2/EGFR inhibitor | Broader target range compared to 2-Amino compound |
While all these compounds function primarily as kinase inhibitors, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile's unique propoxy chain enhances its solubility and bioactivity profile, making it a valuable candidate in ongoing research .








